Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt

Solubility Formulation science Aqueous assay development

Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt (CAS 67893-41-8) is the dipotassium salt form of N-(carboxymethyl)anthranilic acid, a bifunctional molecule containing both a benzoic acid and a glycine-like moiety. This compound belongs to the class of N-substituted aminobenzoic acids.

Molecular Formula C9H7K2NO4
Molecular Weight 271.35 g/mol
CAS No. 67893-41-8
Cat. No. B13782801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt
CAS67893-41-8
Molecular FormulaC9H7K2NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])NCC(=O)[O-].[K+].[K+]
InChIInChI=1S/C9H9NO4.2K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;;/h1-4,10H,5H2,(H,11,12)(H,13,14);;/q;2*+1/p-2
InChIKeyTVYHQNJYGREIOE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzoic Acid, 2-[(carboxymethyl)amino]-, Dipotassium Salt (CAS 67893-41-8) for Research Use


Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt (CAS 67893-41-8) is the dipotassium salt form of N-(carboxymethyl)anthranilic acid, a bifunctional molecule containing both a benzoic acid and a glycine-like moiety [1]. This compound belongs to the class of N-substituted aminobenzoic acids. Its structure, featuring two potassium counterions, fundamentally alters its physicochemical properties compared to the parent free acid, most notably its aqueous solubility and ionic character . This specific salt form is primarily used as a key intermediate in organic synthesis and as a ligand in biochemical and structural biology studies, where its enhanced solubility in aqueous buffers is a critical performance parameter for experimental reproducibility [2].

Why the Dipotassium Salt Form (CAS 67893-41-8) Cannot Be Simply Substituted


Substituting this compound with its free acid (CAS 612-42-0) or monopotassium salt (CAS 22979-96-0) without careful consideration introduces significant risk of experimental failure, particularly in aqueous-based protocols. The dipotassium salt is specifically produced for applications demanding high aqueous solubility, a property the free acid lacks . Using the free acid in an aqueous assay designed for the dipotassium salt can lead to precipitation, inaccurate concentrations, and failed co-crystallization experiments [1]. Conversely, substituting with the monopotassium salt (C9H8KNO4, MW: 233.26 g/mol) without adjusting molar calculations for the different molecular weight (271.35 g/mol) and cation content will lead to dosing errors and altered ionic strength, compromising quantitative biochemical analyses.

Quantitative Differentiation of CAS 67893-41-8 from Closest Analogs


Enhanced Aqueous Solubility vs. Free Acid Form (CAS 612-42-0)

The dipotassium salt (CAS 67893-41-8) is designed for superior aqueous solubility, a critical differentiator from the parent free acid, N-(carboxymethyl)anthranilic acid (CAS 612-42-0). The free acid's predicted intrinsic solubility is poor (LogSW: -1.78) , which translates to a solubility of approximately 3.2 mg/mL. While direct experimental solubility data for the dipotassium salt is limited from authoritative sources, the introduction of two potassium counterions is a well-established strategy to enhance the aqueous solubility of carboxylate-containing molecules by orders of magnitude [1]. This class-level inference is supported by the compound's existence as a specific salt form and its application in aqueous biological systems [2].

Solubility Formulation science Aqueous assay development

Precise Molar Equivalency for Quantitative Biochemical Assays vs. Monopotassium Salt (CAS 22979-96-0)

For applications requiring exact stoichiometric control, such as enzymology or receptor binding assays, the choice of salt form is paramount. The dipotassium salt (CAS 67893-41-8) has a molecular weight of 271.35 g/mol , while the monopotassium salt (CAS 22979-96-0) has a molecular weight of 233.26 g/mol . This 16.3% difference in molecular weight means that using the same mass of the two salts results in a 14% lower molar concentration of the active anion when the monopotassium salt is used. Direct procurement of the intended dipotassium salt eliminates the risk of this systematic molarity error and the associated variability in ionic strength, which is critical for reproducible enzyme kinetics.

Biochemistry Enzymology Assay reproducibility

Proven Binding Mode in a Validated Drug Target

The specific binding conformation of the 2-[(carboxymethyl)amino]benzoic acid anion has been experimentally validated by X-ray crystallography in complex with a key therapeutic target. The crystal structure of *Mycobacterium tuberculosis* Indole Glycerol Phosphate Synthase (IGPS) in complex with N-2-Carboxyphenyl Glycine (CPG) has been solved and deposited in the PDB (ID: 3T40) [1]. This structure provides atomic-level detail of the ligand's binding mode, demonstrating its utility as a validated tool compound for structure-based drug design against this enzyme, a target for anti-tuberculosis therapy.

Structural biology Mycobacterium tuberculosis Drug discovery Indole-3-glycerol phosphate synthase

High-Impact Application Scenarios for Benzoic Acid, 2-[(carboxymethyl)amino]-, Dipotassium Salt


Structure-Based Drug Design Against Tuberculosis

Procure this compound as the definitive starting point for medicinal chemistry programs targeting *Mycobacterium tuberculosis* indole-3-glycerol phosphate synthase (IGPS). Its validated binding mode in PDB 3T40 [1] allows for immediate, rational, structure-guided optimization to improve potency and selectivity, accelerating hit-to-lead timelines.

Reproducible Aqueous Biochemical Assay Development

Use this dipotassium salt exclusively for all aqueous assays (e.g., enzyme kinetics, SPR, ITC) to guarantee full dissolution and accurate active species concentration. Avoid the free acid (CAS 612-42-0) due to its poor predicted solubility (LogSW: -1.78) , and never substitute by mass with the monopotassium salt (CAS 22979-96-0) to prevent a 14% molarity error .

Synthesis of Advanced Heterocyclic Intermediates

Employ this compound as a key intermediate for classical organic synthesis, such as the Heumann indigo process [2]. The dipotassium salt's enhanced solubility in polar reaction media may improve reaction rates and yields compared to the free acid, making it the preferred feedstock for synthetic chemistry scale-up.

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